molecular formula C11H7ClFN3O B2961934 (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide CAS No. 1436166-13-0

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide

Cat. No.: B2961934
CAS No.: 1436166-13-0
M. Wt: 251.65
InChI Key: JOZLONDSTWMNJF-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, an oxazole ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced to the oxazole ring.

    Attachment of the Cyanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the cyanamide group, converting it to primary amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide involves its interaction with specific molecular targets. The oxazole ring and cyanamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro-fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)amine
  • (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)thiocyanate
  • (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)carbamate

Uniqueness

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-10-5-9(1-2-11(10)13)16(7-14)6-8-3-4-17-15-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLONDSTWMNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CC2=NOC=C2)C#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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